An In-depth Technical Guide to the Chemical Properties of 1-(1-Benzoyl-4-piperidinyl)azepane
An In-depth Technical Guide to the Chemical Properties of 1-(1-Benzoyl-4-piperidinyl)azepane
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical properties, potential synthetic routes, and relevant pharmacological context for the novel compound 1-(1-Benzoyl-4-piperidinyl)azepane. While this specific molecule is not extensively documented in publicly available literature, its constituent moieties, benzoylpiperidine and azepane, are well-characterized pharmacophores. This document extrapolates data from related structures to provide a predictive profile of the target compound, including its physicochemical properties and likely biological activity. Detailed hypothetical protocols for its synthesis are presented, along with a visualization of a key signaling pathway associated with structurally similar molecules.
Introduction
The piperidine ring is a foundational scaffold in medicinal chemistry, present in a vast number of therapeutic agents. When functionalized at the 4-position with a benzoyl group, it forms the benzoylpiperidine fragment, a privileged structure known for its interaction with various central nervous system (CNS) targets. The azepane ring, a seven-membered saturated heterocycle, is also a component of several approved pharmaceuticals. The combination of these two pharmacophores in 1-(1-Benzoyl-4-piperidinyl)azepane suggests potential for novel pharmacological activity, likely within the CNS space. This guide aims to provide a detailed technical resource for researchers interested in the synthesis and evaluation of this and related compounds.
Chemical Properties
Table 1: Physicochemical Properties of Azepane
| Property | Value | Reference(s) |
| IUPAC Name | Azepane | [1][2] |
| Synonyms | Hexamethyleneimine, Homopiperidine | [1] |
| CAS Number | 111-49-9 | [1][2] |
| Molecular Formula | C₆H₁₃N | [1][2] |
| Molecular Weight | 99.177 g/mol | [1][2] |
| Appearance | Colorless liquid | [1] |
| Melting Point | -37 °C | [1] |
| Boiling Point | 138 °C | [1] |
| Density | 0.88 g/cm³ | [1] |
Table 2: Physicochemical Properties of a Representative Benzoylpiperidine Derivative
(phenyl(piperidin-4-yl)methanone)
| Property | Value | Reference(s) |
| IUPAC Name | Phenyl(piperidin-4-yl)methanone | |
| Molecular Formula | C₁₂H₁₅NO | |
| Molecular Weight | 189.25 g/mol | |
| Predicted LogP | 1.8 | |
| Predicted Solubility | Data not available |
Table 3: Predicted Properties of 1-(1-Benzoyl-4-piperidinyl)azepane
| Property | Predicted Value |
| IUPAC Name | (4-(Azepan-1-yl)piperidin-1-yl)(phenyl)methanone |
| Molecular Formula | C₁₈H₂₆N₂O |
| Molecular Weight | 286.42 g/mol |
| Topological Polar Surface Area | 23.55 Ų |
| Predicted LogP | 3.2 |
Note: Predicted values are calculated using computational models and should be confirmed by experimental data.
Experimental Protocols: A Plausible Synthetic Route
The synthesis of 1-(1-Benzoyl-4-piperidinyl)azepane can be logically approached via a two-step process: first, the formation of the 4-(azepan-1-yl)piperidine intermediate, followed by N-acylation with benzoyl chloride.
Step 1: Synthesis of 4-(Azepan-1-yl)piperidine via Reductive Amination
This procedure is adapted from established methods for the reductive amination of ketones with secondary amines.
Workflow Diagram:
Caption: Synthetic workflow for the preparation of the 4-(azepan-1-yl)piperidine intermediate.
Methodology:
-
Reaction Setup: To a solution of N-Boc-4-piperidone (1 equivalent) and azepane (1.1 equivalents) in anhydrous dichloromethane (DCM), add sodium triacetoxyborohydride (1.5 equivalents) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).
-
Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, and extract the aqueous layer with DCM (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield N-Boc-4-(azepan-1-yl)piperidine.
-
Deprotection: Dissolve the purified intermediate in a solution of trifluoroacetic acid (TFA) in DCM (e.g., 20% v/v) or 4M HCl in 1,4-dioxane. Stir at room temperature for 1-2 hours.
-
Isolation: Remove the solvent and excess acid under reduced pressure. Dissolve the residue in a minimal amount of DCM and precipitate the product by adding diethyl ether, or neutralize with a base (e.g., NaOH solution) and extract the free base into an organic solvent. After drying and solvent removal, 4-(azepan-1-yl)piperidine is obtained.
Step 2: N-Benzoylation of 4-(Azepan-1-yl)piperidine
This procedure follows the principles of the Schotten-Baumann reaction for the acylation of secondary amines.
Methodology:
-
Reaction Setup: Dissolve 4-(azepan-1-yl)piperidine (1 equivalent) in DCM or tetrahydrofuran (THF). Add a base, such as triethylamine (1.5 equivalents) or pyridine (1.5 equivalents), and cool the mixture to 0 °C.
-
Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the stirred solution.
-
Reaction Progression: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or LC-MS.
-
Work-up: Wash the reaction mixture with water and then with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization to obtain the final product, 1-(1-Benzoyl-4-piperidinyl)azepane.
Predicted Biological Activity and Signaling Pathway
The benzoylpiperidine scaffold is a well-known pharmacophore in many centrally acting agents, particularly those targeting dopamine and serotonin receptors. Specifically, many 4-benzoylpiperidine derivatives have been identified as potent antagonists of the dopamine D2 receptor.[3] Antagonism of the D2 receptor is a key mechanism of action for many antipsychotic drugs.
The dopamine D2 receptor is a G-protein coupled receptor (GPCR) that, upon activation by dopamine, couples to the Gαi/o subunit. This initiates a signaling cascade that results in the inhibition of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. As an antagonist, 1-(1-Benzoyl-4-piperidinyl)azepane would be expected to bind to the D2 receptor and block the binding of dopamine, thereby preventing this downstream signaling cascade.
Dopamine D2 Receptor Signaling Pathway (Antagonized)
